Fba-IN-1

Antifungal Resistance Candida albicans Azole-Resistant Isolates

Fba-IN-1 (compound 2a11, CAS 2605897-57-0) is a first-in-class, covalent, and allosteric inhibitor of fructose-1,6-bisphosphate aldolase from Candida albicans (CaFBA), a critical enzyme in fungal glycolysis and gluconeogenesis. This synthetic small molecule (C15H13NOSe, MW 302.23) was developed through structure-guided optimization and targets a novel covalent binding site (C292) distinct from the enzyme's active site.

Molecular Formula C15H13NOSe
Molecular Weight 302.24 g/mol
Cat. No. B10856947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFba-IN-1
Molecular FormulaC15H13NOSe
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
InChIInChI=1S/C15H13NOSe/c1-2-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-16/h3-10H,2H2,1H3
InChIKeyMCSRHGLYNCIRNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fba-IN-1: First-in-Class Covalent Allosteric CaFBA Inhibitor for Antifungal Drug Discovery


Fba-IN-1 (compound 2a11, CAS 2605897-57-0) is a first-in-class, covalent, and allosteric inhibitor of fructose-1,6-bisphosphate aldolase from Candida albicans (CaFBA), a critical enzyme in fungal glycolysis and gluconeogenesis [1]. This synthetic small molecule (C15H13NOSe, MW 302.23) was developed through structure-guided optimization and targets a novel covalent binding site (C292) distinct from the enzyme's active site . Fba-IN-1 demonstrates specific antifungal activity against azole-resistant C. albicans strains, establishing it as a unique chemical probe for investigating fungal metabolism and validating FBA as an antifungal target .

Why Fba-IN-1 Cannot Be Replaced by Standard Antifungals or Alternative FBA Inhibitors


Standard antifungal agents such as fluconazole and itraconazole, which target ergosterol biosynthesis, exhibit cross-resistance in clinical C. albicans isolates due to shared resistance mechanisms including efflux pump overexpression (Cdr1p) and target site mutations [1]. In contrast, Fba-IN-1 engages a mechanistically distinct pathway via covalent allosteric inhibition of CaFBA at the C292 site, maintaining activity against azole-resistant strains where conventional azoles demonstrate dramatically elevated MIC80 values (e.g., fluconazole MIC80 of 30 μg/mL vs Fba-IN-1 MIC80 of 1 μg/mL) [2]. Furthermore, Fba-IN-1 cannot be substituted with alternative FBA inhibitors such as petroselinic acid or α-lipoic acid due to its unique covalent binding mechanism; these natural product inhibitors operate through reversible binding, whereas Fba-IN-1 provides irreversible target engagement with potential for sustained target inhibition [3]. The combination of distinct molecular target engagement and retained activity against drug-resistant isolates renders generic substitution with other in-class or alternative antifungals scientifically unsound without empirical validation.

Fba-IN-1 Comparative Performance: Quantitative Evidence for Differentiated Antifungal Activity


Fba-IN-1 Retains MIC80 of 1 μg/mL Against Azole-Resistant C. albicans Whereas Fluconazole Exhibits 30-Fold Higher MIC80

Fba-IN-1 (compound 2a11) demonstrates a MIC80 of 1 μg/mL against azole-resistant C. albicans strain 103 [1]. This activity contrasts sharply with the fluconazole MIC80 of 30 μg/mL observed against C. albicans strains expressing the Cdr1p efflux pump, representing a 30-fold difference in potency against resistant isolates [2]. The compound maintains this activity through a mechanism distinct from azoles, which act via inhibition of lanosterol 14α-demethylase (CYP51) .

Antifungal Resistance Candida albicans Azole-Resistant Isolates MIC80

Fba-IN-1 Exhibits Irreversible Target Engagement via Covalent C292 Modification Versus Reversible Binding of Natural Product FBA Inhibitors

Fba-IN-1 is a covalent allosteric inhibitor that binds irreversibly to C292, a novel site identified through X-ray crystallography and site-directed mutagenesis studies [1]. In contrast, recently reported FBA inhibitors such as petroselinic acid and α-lipoic acid demonstrate reversible binding to the active site or allosteric regions [2][3]. While direct kinetic parameters (kinact/Ki) for Fba-IN-1 have not been reported, the covalent nature of the compound suggests potential for prolonged target residence time, a parameter associated with sustained pharmacodynamic effects independent of systemic drug exposure.

Covalent Inhibition Allosteric Site Target Engagement FBA Inhibitors

Fba-IN-1 Demonstrates Host Cell Cytotoxicity Selectivity with HaCaT IC50 >32 μM Versus Antifungal MIC80 of 1 μg/mL (Approximately 3.3 μM)

Fba-IN-1 exhibits limited cytotoxicity against human HaCaT keratinocytes with an IC50 > 32 μM, establishing a selectivity index of at least 9.7-fold based on the MIC80 of 1 μg/mL (approximately 3.3 μM) against azole-resistant C. albicans . This selectivity window contrasts favorably with the narrow therapeutic index observed for conventional polyene antifungals such as amphotericin B, which demonstrates mammalian cytotoxicity at concentrations approaching its antifungal MIC range [1].

Cytotoxicity Selectivity Index Host Cell Safety HaCaT

Fba-IN-1 Application Scenarios: Optimal Research and Drug Discovery Use Cases


Target Validation Studies for CaFBA as an Antifungal Drug Target

Fba-IN-1 serves as a first-in-class chemical probe for investigating the biological consequences of CaFBA inhibition in Candida albicans. Given its covalent allosteric mechanism at the C292 site [1], researchers can employ this compound to dissect the role of fungal glycolysis in virulence, biofilm formation, and stress adaptation. The compound's retained activity against azole-resistant strains makes it particularly valuable for target validation studies in clinically relevant resistant backgrounds where conventional antifungals fail.

Combination Therapy Screening with Azole Antifungals

The distinct mechanism of action of Fba-IN-1 (CaFBA inhibition) relative to azoles (CYP51 inhibition) [1] supports its use in synergy screening programs. Researchers investigating combination strategies to overcome antifungal resistance can evaluate Fba-IN-1 in checkerboard assays with fluconazole, itraconazole, or voriconazole against azole-resistant C. albicans isolates to identify potential additive or synergistic interactions that may reduce the required dose of either agent.

Structure-Activity Relationship (SAR) Studies for Next-Generation FBA Inhibitors

Fba-IN-1 represents the lead compound (2a11) from the first generation of covalent CaFBA inhibitors [1]. Medicinal chemistry groups engaged in antifungal drug discovery can utilize Fba-IN-1 as a benchmark for SAR campaigns aimed at improving potency, physicochemical properties, or pharmacokinetic profiles. The compound's novel covalent binding mode at C292 provides a validated starting point for designing analogs with enhanced target engagement or expanded antifungal spectrum.

In Vitro Resistance Mechanism Studies in C. albicans

Fba-IN-1 engages a fungal target (CaFBA) distinct from those of clinically deployed antifungal classes (azoles, echinocandins, polyenes, and pyrimidine analogs) [1]. Researchers investigating the evolution of antifungal resistance can employ Fba-IN-1 in serial passage experiments to identify potential resistance-conferring mutations in CaFBA or compensatory metabolic adaptations, providing insight into the durability of this target class under selective pressure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fba-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.